

Spectroscopic Analysis of 1,9-Dibromononane-D18: A Technical Guide

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Compound of Interest

Compound Name: 1,9-Dibromononane-D18

Cat. No.: B12395275

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This guide provides a detailed overview of the expected spectroscopic data for the deuterated compound **1,9-Dibromononane-D18**, specifically focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for the deuterated species, this document presents predicted data based on the analysis of its non-deuterated analog, 1,9-Dibromononane, and established principles of isotopic effects in spectroscopy. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **1,9-Dibromononane-D18**.

Table 1: Predicted ^2H NMR Spectroscopic Data

The ^2H (Deuterium) NMR spectrum is predicted to show signals at chemical shifts nearly identical to the ^1H NMR spectrum of the non-deuterated compound. The multiplicity of the signals will be singlets due to the absence of significant deuterium-deuterium coupling.

Position of Deuterium	Predicted Chemical Shift (δ , ppm)	Multiplicity
C1-D ₂ , C9-D ₂	~3.40	Singlet
C2-D ₂ , C8-D ₂	~1.86	Singlet
C3-D ₂ , C7-D ₂	~1.50	Singlet
C4-D ₂ , C5-D ₂ , C6-D ₂	~1.23-1.43	Broad Singlet

Table 2: Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum of **1,9-Dibromononane-D18** is expected to show a molecular ion peak corresponding to its increased molecular weight due to deuteration. The fragmentation pattern will be analogous to the non-deuterated compound, with fragment masses shifted accordingly. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments.

Ion	Predicted m/z	Notes
[M] ⁺	304, 306, 308	Molecular ion with isotopic pattern for two bromine atoms.
[M-Br] ⁺	225, 227	Loss of one bromine atom.
[M-2Br] ⁺	146	Loss of both bromine atoms.
[C _n D _{2n} Br] ⁺	Various	Fragments arising from cleavage of the carbon chain.
[C _n D _{2n+1}] ⁺	Various	Alkyl fragments after loss of bromine.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for **1,9-Dibromononane-D18**.

^2H Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,9-Dibromononane-D18** in a non-deuterated solvent (e.g., CHCl_3 or CCl_4) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer equipped with a broadband probe tuned to the deuterium frequency.
 - The experiment should be run in an unlocked mode, as the sample is not dissolved in a deuterated solvent for locking.
- Acquisition Parameters:
 - Pulse Sequence: A simple pulse-acquire sequence is sufficient.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16 to 128 scans, depending on the sample concentration.
 - Spectral Width: A spectral width of approximately 10-15 ppm centered around 5 ppm should be adequate.
- Shimming and Referencing:
 - Shimming can be performed on the ^1H signal of the residual protons in the non-deuterated solvent before switching to the ^2H channel.
 - The chemical shifts can be referenced to the natural abundance ^2H signal of the solvent or an external standard.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correction and baseline correction should be performed.

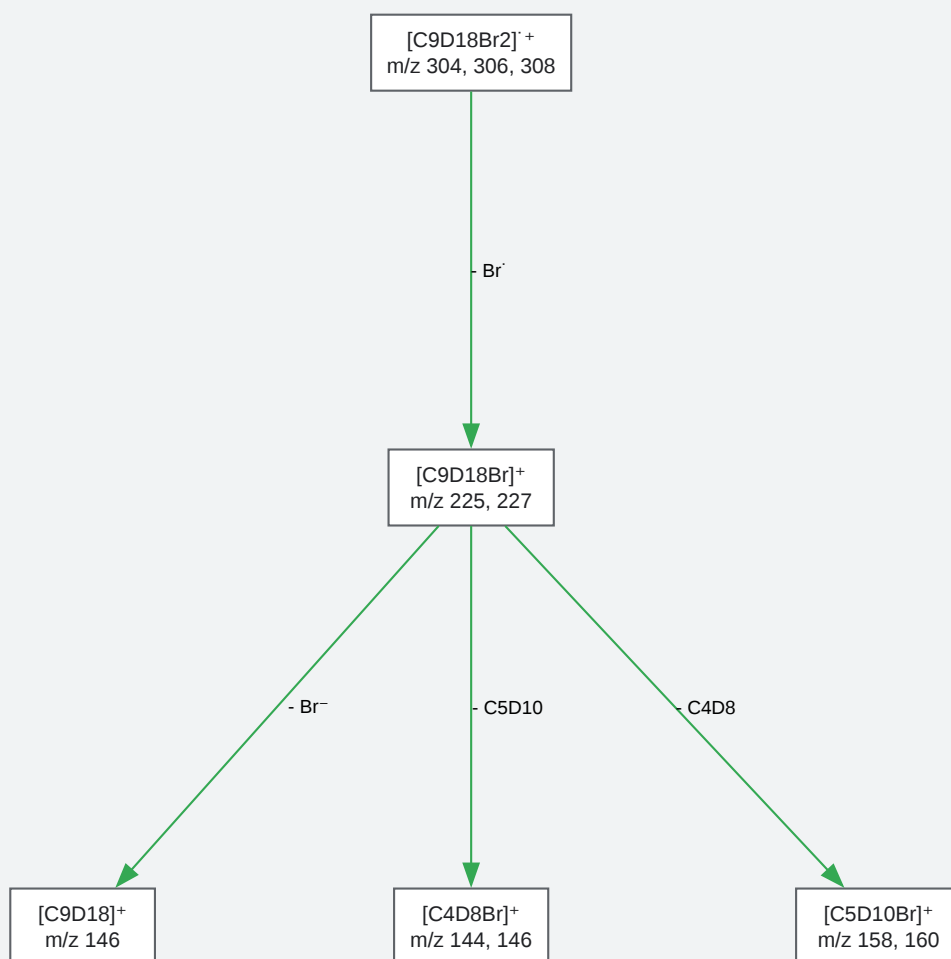
Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- **Ionization:**
 - Utilize electron ionization (EI) with a standard electron energy of 70 eV.
 - The ion source temperature should be maintained at approximately 200-250 °C.
- **Mass Analysis:**
 - Scan a mass range of m/z 30 to 400 to ensure detection of the molecular ion and all significant fragments.
 - A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- **Data Acquisition:** Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment peaks.
- **Data Analysis:**
 - Identify the molecular ion peak and its isotopic pattern.
 - Analyze the fragmentation pattern to confirm the structure of the compound.

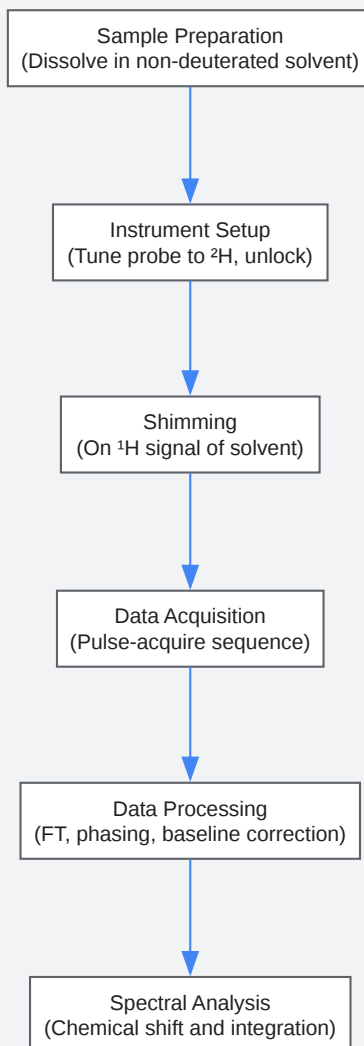
Visualizations

The following diagrams illustrate key processes in the spectroscopic analysis of **1,9-Dibromononane-D18**.

Predicted Mass Spectrometry Fragmentation of 1,9-Dibromononane-D18

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Caption: Predicted EI-MS fragmentation pathway for **1,9-Dibromononane-D18**.

General Experimental Workflow for ^2H NMR Analysis

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Caption: A generalized workflow for acquiring and processing ^2H NMR data.

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